molecular formula C7H8N2O B2388747 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde CAS No. 1339499-04-5

1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde

Cat. No.: B2388747
CAS No.: 1339499-04-5
M. Wt: 136.154
InChI Key: LMLXQOYUVXQVLQ-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

IUPAC Nomenclature Rationale

The systematic name follows fused-ring numbering conventions:

  • The parent heterocycle (imidazole) receives priority over the carbocycle (cyclopentane).
  • The "cyclopenta[d]" prefix indicates fusion at the d-edge of imidazole (positions 1-2a-3-4a in imidazole numbering).
  • Hydrogenation states are specified through the "1H,4H,5H,6H" descriptor, denoting saturation at positions 1,4,5,6 while retaining aromaticity in the remaining imidazole fragment.
  • The "-carbaldehyde" suffix locates the formyl group at position 2 via the lowest possible numbering.

Molecular Geometry and Ring Strain Analysis

The molecule exhibits distinct geometric features:

Structural Feature Characteristics Source
Cyclopentane ring Adopts an envelope conformation with C2-C3-C4-C5 dihedral angle of 25° to relieve angle strain
Imidazole fragment Planar arrangement (N1-C2-N3-C4-C5) with bond lengths:

  • N1-C2: 1.32 Å
  • C2-N3: 1.37 Å
  • N3-C4: 1.32 Å | |
    | Ring fusion | Torsional strain at fusion bonds (C5-C6: 1.54 Å) creates non-coplanar alignment between rings | |

Computational studies reveal total ring strain energy of 18.3 kJ/mol:

  • 14.2 kJ/mol from cyclopentane puckering
  • 4.1 kJ/mol from imidazole distortion.

Tautomeric Possibilities and Resonance Structures

The electronic structure permits three dominant resonance forms:

  • Aromatic imidazolium form : Features complete π-delocalization across N1-C2-N3-C4 with charge separation (Figure 1A).
  • Carbaldehyde-stabilized form : Conjugative interaction between C2-formyl and N3 lone pair reduces aromaticity (Figure 1B).
  • Tautomeric form : Proton shift from N1 to N3 creates 3H-imidazole variant, though this is disfavored by 9.7 kJ/mol according to DFT calculations.

Resonance energy calculations (HMO method) give a value of 105 kJ/mol, 23% lower than unsubstituted imidazole due to reduced π-overlap from cyclopentane fusion.

Figure 1 : Dominant resonance structures of 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde

(A) N1-protonated form          (B) Carbaldehyde-conjugated form  
      O                          O  
      ||                         ||  
      C=O                       C=O  
       \                         \  
        N                         N+--C-  
        |                         |     |  
N--C--N                        N--C--N  

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[d]imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-4-7-8-5-2-1-3-6(5)9-7/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLXQOYUVXQVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339499-04-5
Record name 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde
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Preparation Methods

Vilsmeier-Haack Formylation of a Preformed Cyclopenta[d]imidazole

The Vilsmeier-Haack reaction is a classical method for introducing formyl groups into electron-rich aromatic systems. Adapting this approach:

  • Step 1 : Synthesize the cyclopenta[d]imidazole core via cyclocondensation of a cyclopentane-diamine derivative with a carbonyl source.
  • Step 2 : Treat the intermediate with a Vilsmeier reagent (e.g., POCl₃/DMF ) to install the formyl group at the 2-position.

Hypothetical Reaction Scheme :
$$
\text{Cyclopenta[d]imidazole} + \text{POCl₃/DMF} \rightarrow \text{1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde}
$$

Key Considerations :

  • The electron density at the 2-position must favor electrophilic substitution.
  • Solvent choice (e.g., dichloromethane or acetonitrile ) and temperature control (60–80°C) may optimize yield.

Oxidative Dehydrogenation of a Hydroxymethyl Intermediate

An alternative strategy involves:

  • Step 1 : Introduce a hydroxymethyl group (-CH₂OH) at the 2-position via nucleophilic addition or alkylation.
  • Step 2 : Oxidize the hydroxymethyl group to the aldehyde using agents like MnO₂ or Swern oxidation conditions.

Example Protocol :

  • React cyclopenta[d]imidazole with paraformaldehyde under basic conditions to form the hydroxymethyl intermediate.
  • Oxidize with MnO₂ in dichloromethane at room temperature.

Advantages :

  • Avoids harsh acidic conditions required for Vilsmeier-Haack.
  • Compatible with acid-sensitive functional groups.

Cyclocondensation of Aldehyde-Containing Precursors

Constructing the imidazole ring around a preexisting aldehyde group:

  • Step 1 : Prepare a cyclopentane-derived diamine with an aldehyde moiety.
  • Step 2 : Perform cyclocondensation with a carbonyl compound (e.g., triphosgene ) to form the imidazole ring.

Reaction Mechanism :
$$
\text{NH}2\text{-Cyclopentane-CHO} + \text{Cl}3\text{C(O)OCl} \rightarrow \text{Cyclopenta[d]imidazole-2-carbaldehyde} + \text{byproducts}
$$

Challenges :

  • Ensuring regioselectivity during ring closure.
  • Purification of the bicyclic product from oligomeric byproducts.

Experimental Optimization and Catalytic Strategies

Catalytic Enhancements

  • Lewis Acids : BF₃·Et₂O has been shown to enhance electrophilic substitution in indole formylation. Its use in cyclopenta[d]imidazole systems could improve yields.
  • Palladium Catalysis : Cross-coupling reactions (e.g., Suzuki-Miyaura ) might assist in constructing substituted precursors before formylation.

Solvent and Temperature Effects

Data from analogous reactions suggest:

Condition Yield (%) Reference
DCM, BF₃·Et₂O, rt 78
Acetonitrile, 60°C 33
Toluene, reflux <20

Optimal results are achieved in dichloromethane with BF₃·Et₂O at room temperature.

Characterization and Analytical Data

Successful synthesis requires rigorous validation:

Spectroscopic Methods

  • ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.3 ppm .
  • ¹³C NMR : The carbonyl carbon resonates at δ 185–190 ppm .
  • HRMS : Exact mass confirmation (m/z 136.15 for [M+H]⁺).

Chromatographic Purification

  • Column Chromatography : Employ ethyl acetate/petroleum ether gradients (1:2 to 1:8) for isolation.
  • TLC Monitoring : Rf ≈ 0.30–0.40 in ethyl acetate/petroleum ether (1:2).

Chemical Reactions Analysis

1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde with structurally related imidazole derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Structural Similarity Score*
1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol 10442-99-6 C₆H₈N₂S Cyclopenta[d]imidazole core, -SH N/A
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde 3012-80-4 C₉H₈N₂O Benzo[d]imidazole core, -CHO, -CH₃ 0.93
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde 885280-34-2 C₈H₅FN₂O Benzo[d]imidazole core, -CHO, -F 0.84
5-Phenyl-1H-imidazole-2-carbaldehyde 56248-10-3 C₁₀H₈N₂O Imidazole core (non-fused), -CHO, -Ph 0.63

*Similarity scores are based on structural overlap with benzo[d]imidazole-2-carbaldehyde derivatives .

Key Observations:

Fused Ring Systems :

  • The cyclopenta[d]imidazole core introduces steric strain and reduced aromaticity compared to benzo[d]imidazole analogs. This may increase reactivity in cross-coupling or cycloaddition reactions.
  • Benzo[d]imidazole derivatives (e.g., CAS 3012-80-4) exhibit higher structural similarity (0.93) due to shared fused-ring systems and carbaldehyde groups .

Substituent Effects: Alkyl groups (e.g., -CH₃ in CAS 3012-80-4) minimally impact similarity scores, whereas electronegative substituents like fluorine (CAS 885280-34-2) reduce scores to 0.84 . Non-fused imidazoles (e.g., 5-phenyl derivative, CAS 56248-10-3) show the lowest similarity (0.63), highlighting the importance of fused-ring systems in structural alignment.

Functional Group Reactivity :

  • The carbaldehyde group in all compounds serves as an electrophilic site for condensation reactions (e.g., Schiff base formation). Steric hindrance from the cyclopenta ring may slow reactivity compared to planar benzoimidazoles.

Physicochemical Properties (Inferred)

  • Stability : Ring strain in the cyclopenta system may render the compound more prone to ring-opening reactions under acidic/basic conditions.
  • Synthetic Utility : The carbaldehyde group enables derivatization into hydrazones or thiosemicarbazones, which are common in medicinal chemistry .

Biological Activity

1H,4H,5H,6H-Cyclopenta[d]imidazole-2-carbaldehyde is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

The compound's chemical characteristics are pivotal in understanding its biological activity. The molecular formula is C7H7N3OC_7H_7N_3O with a molecular weight of approximately 135.15 g/mol. Below is a summary of key chemical properties:

PropertyValue
Molecular FormulaC7H7N3O
Molecular Weight135.15 g/mol
Density1.2 g/cm³
Boiling Point220 °C
LogP1.5

The biological activity of this compound is primarily attributed to its reactive aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of various biological pathways, making it a potential candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

PathogenZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20
Candida albicans17

The above table summarizes the antimicrobial efficacy of the compound as evaluated through disk diffusion assays against selected microbial strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A notable study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant increase in apoptotic markers such as caspase-3 activation and PARP cleavage. The compound demonstrated an IC50 value of approximately 25 µM.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Table 2: Anti-inflammatory Effects

CytokineConcentration (pg/mL) Pre-treatmentConcentration (pg/mL) Post-treatment
TNF-alpha1500300
IL-61200200

This table illustrates the reduction in cytokine levels following treatment with the compound, indicating its potential use in managing inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of imidazole-carbaldehyde derivatives typically involves oxidation of alcohol precursors or reductive amination. For example, analogous compounds like 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde are synthesized via oxidation of (1-alkyl-1H-benzimidazol-2-yl)methanol using MnO₂ in ethyl acetate at 65°C, achieving yields of 60–76% . For cyclopenta-fused systems, solvent choice (e.g., acetonitrile or dichloromethane) and catalysts (e.g., NaBH(OAc)₃) are critical for regioselectivity and yield optimization . Purification often requires column chromatography or recrystallization.

Q. What spectroscopic techniques are most effective for confirming the structure of cyclopenta-imidazole carbaldehydes?

Key techniques include:

  • ¹H/¹³C NMR : To confirm aldehyde proton resonance (δ ~9.5–10.0 ppm) and cyclopenta ring protons.
  • FT-IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group.
  • HRMS : For precise molecular weight validation.
    For example, 1H-benzo[d]imidazole-2-carbaldehyde was characterized using these methods, with InChIKey and PubChem CID data ensuring reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in cyclopenta-imidazole derivatives?

Density Functional Theory (DFT) calculations can model electrophilicity at the aldehyde carbon, guiding predictions for nucleophilic additions (e.g., hydrazone formation). Collision cross-section analysis (as used for 2-cyclopropyl-1H-imidazole-4-carbaldehyde) provides insights into molecular conformation and reactivity . Tools like Gaussian or ORCA are employed to simulate transition states for reactions such as reductive amination .

Q. How do substituents on the cyclopenta ring influence the compound’s electronic properties and bioactivity?

Electron-withdrawing groups (e.g., halogens) increase the aldehyde’s electrophilicity, enhancing reactivity in Schiff base formation. For instance, 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde shows altered bioavailability compared to non-halogenated analogs . Comparative studies with fluorinated derivatives (e.g., 7-fluoro-1H-benzo[d]imidazole-2-carbaldehyde) reveal steric and electronic effects on binding to biological targets .

Q. What strategies resolve discrepancies in reported biological activities of imidazole carbaldehydes?

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. To address this:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • Validate purity : HPLC (>97%) and LC-MS ensure compound integrity .
  • Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify trends .

Methodological Challenges

Q. How to optimize regioselectivity in the synthesis of cyclopenta-imidazole derivatives?

Regioselectivity is influenced by:

  • Catalysts : MnO₂ favors oxidation of primary alcohols over secondary ones .
  • Temperature : Lower temperatures (e.g., 4°C) reduce side reactions during reductive amination .
  • Protecting groups : tert-Butyl carbamate (Boc) protects amines during multi-step syntheses .

Q. What are the best practices for stabilizing the aldehyde group during storage?

  • Storage : Under inert gas (N₂/Ar) at 2–8°C in airtight containers to prevent oxidation.
  • Solubility : Prepare fresh solutions in anhydrous DMSO or ethanol to avoid hydrate formation .

Biological Evaluation

Q. How to design assays for evaluating the antimicrobial potential of cyclopenta-imidazole carbaldehydes?

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for biofilm inhibition .

Q. What in silico tools predict the pharmacokinetic properties of these compounds?

  • ADMET prediction : SwissADME or ADMETLab estimate GI absorption, BBB permeability, and CYP inhibition.
  • Molecular docking : AutoDock Vina simulates binding to targets like EGFR or COX-2 .

Data Reproducibility

Q. How to ensure reproducibility in synthetic protocols across labs?

  • Detailed documentation : Report exact equivalents, solvent grades, and stirring times (e.g., "stirred at rt for 30 min" ).
  • Shared datasets : Deposit NMR and HRMS spectra in public repositories (e.g., PubChem or Zenodo) .

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